molecular formula C11H15NO2 B12305121 1-(4-Propoxyphenyl)-1-ethanone oxime

1-(4-Propoxyphenyl)-1-ethanone oxime

Cat. No.: B12305121
M. Wt: 193.24 g/mol
InChI Key: YKWQJIJVMOLTFK-FMIVXFBMSA-N
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Description

1-(4-Propoxyphenyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)-1-ethanone oxime can be synthesized through the reaction of 1-(4-propoxyphenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated through filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxyphenyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

1-(4-Propoxyphenyl)-1-ethanone oxime has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Oximes are known for their potential therapeutic properties, including their use as antidotes for organophosphate poisoning.

    Material Science: Oximes can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-1-ethanone oxime involves its interaction with various molecular targets. For instance, in medicinal applications, oximes can reactivate acetylcholinesterase that has been inhibited by organophosphates. The oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1-ethanone oxime
  • 1-(4-Ethoxyphenyl)-1-ethanone oxime
  • 1-(4-Butoxyphenyl)-1-ethanone oxime

Comparison: 1-(4-Propoxyphenyl)-1-ethanone oxime is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(NE)-N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3/b12-9+

InChI Key

YKWQJIJVMOLTFK-FMIVXFBMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

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